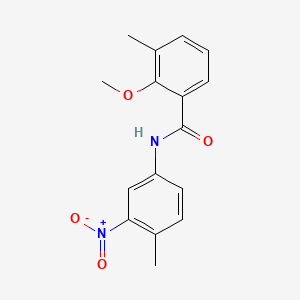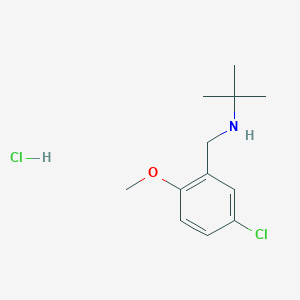![molecular formula C18H30ClNO3 B4407218 4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride, also known as BMBM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, this compound has been studied for its ability to protect against ischemia-reperfusion injury. In neurological disorders, this compound has shown potential for neuroprotection and cognitive enhancement.
Mecanismo De Acción
4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and proliferation. In cardiovascular disease, this compound protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In neurological disorders, this compound enhances cognitive function by increasing the levels of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound inhibits the expression of genes involved in cell cycle progression and induces apoptosis in cancer cells. In cardiovascular disease, this compound reduces the levels of inflammatory cytokines and oxidative stress markers. In neurological disorders, this compound enhances synaptic plasticity and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, this compound also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for 4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride research, including its potential use as a therapeutic agent for cancer, cardiovascular disease, and neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its potential side effects. Additionally, the development of this compound derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.
Conclusion:
This compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer research, cardiovascular disease, and neurological disorders. Further studies are needed to determine its optimal dosage and administration route and to investigate its potential side effects. The development of this compound derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.
Propiedades
IUPAC Name |
4-[4-(4-butan-2-yloxyphenoxy)butyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-3-16(2)22-18-8-6-17(7-9-18)21-13-5-4-10-19-11-14-20-15-12-19;/h6-9,16H,3-5,10-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZPXVBXMYSCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



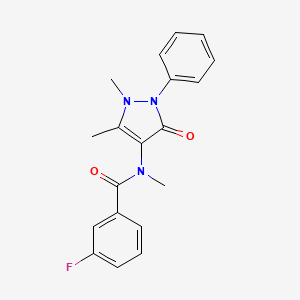
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
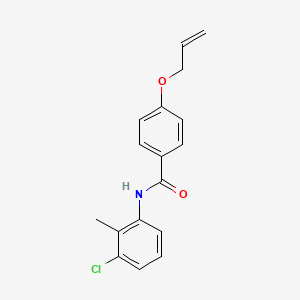
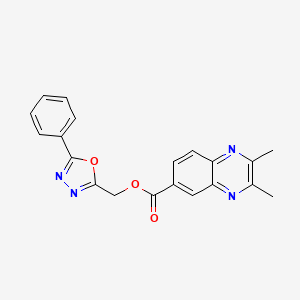
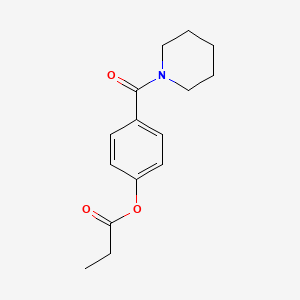
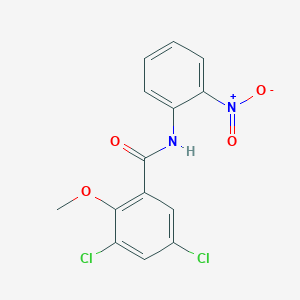
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl propionate](/img/structure/B4407167.png)
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)

![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
